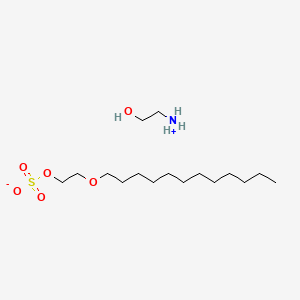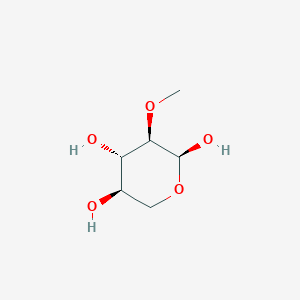
2-O-Methyl-alpha-D-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Methyl-alpha-D-xylopyranose is a methylated derivative of D-xylopyranose, a sugar molecule that is part of the hemicellulose structure in plant cell walls. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the xylopyranose ring. It is a rare sugar with unique properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-alpha-D-xylopyranose typically involves the methylation of D-xylopyranose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-O-Methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-O-Methyl-alpha-D-xylopyranose has several applications in scientific research:
Biology: It serves as a probe to study the metabolism and transport of sugars in biological systems.
Wirkmechanismus
The mechanism of action of 2-O-Methyl-alpha-D-xylopyranose involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The methoxy group can influence the binding affinity and specificity of these interactions, affecting the overall metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
D-xylopyranose: The non-methylated form of the compound.
2-O-Acetyl-D-xylopyranose: Another derivative with an acetyl group instead of a methoxy group.
4-Methoxy-D-xylopyranose: A derivative with the methoxy group on the fourth carbon.
Uniqueness: 2-O-Methyl-alpha-D-xylopyranose is unique due to the specific position of the methoxy group, which can significantly alter its chemical reactivity and biological interactions compared to other derivatives .
Eigenschaften
CAS-Nummer |
80299-47-4 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-3-methoxyoxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
UAXFCDNRLADBDZ-MOJAZDJTSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@@H](CO[C@@H]1O)O)O |
Kanonische SMILES |
COC1C(C(COC1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


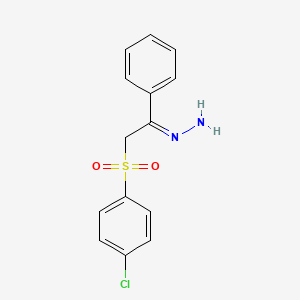
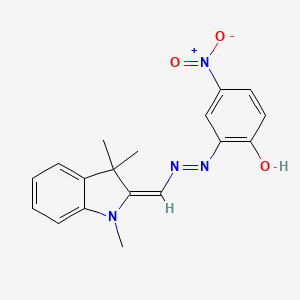
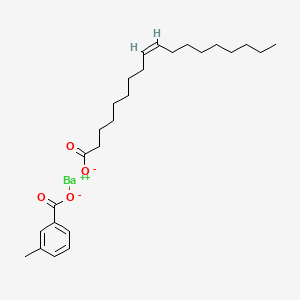
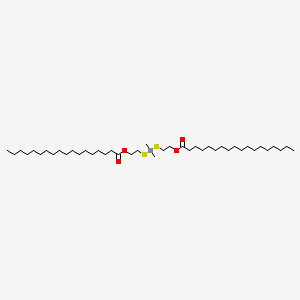
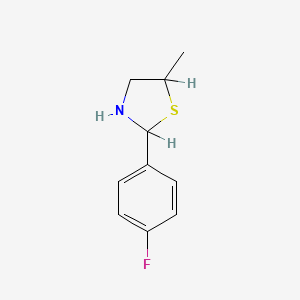
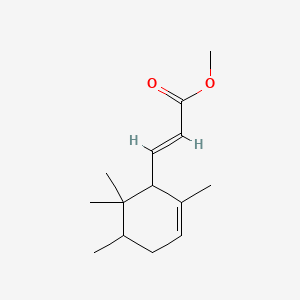
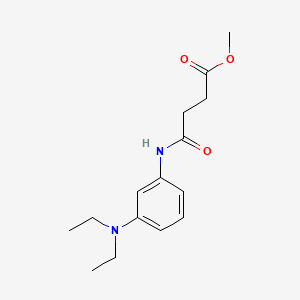
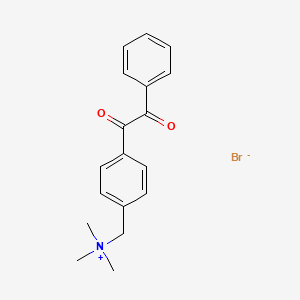
![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

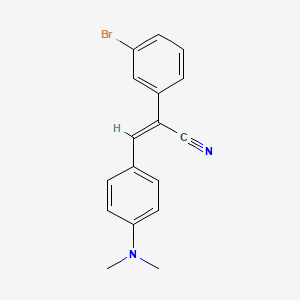
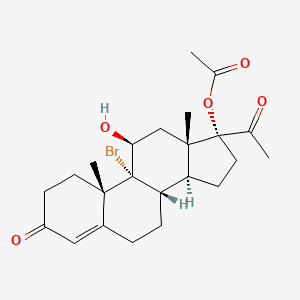
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
